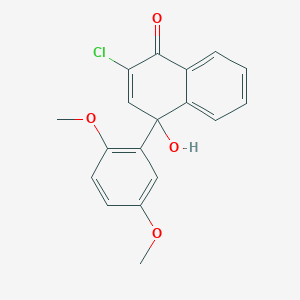
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a chloro group, two methoxy groups, and a hydroxy group attached to a naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 2-chloronaphthalene.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethoxybenzaldehyde with 2-chloronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The intermediate undergoes cyclization to form the naphthalenone core. This step may involve heating the intermediate in the presence of a dehydrating agent.
Hydroxylation: The final step involves the introduction of the hydroxy group at the desired position. This can be achieved through selective hydroxylation using reagents such as hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid: Similar structure with a benzoic acid core.
2-Chloro-4-{[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino}benzonitrile: Contains a benzonitrile core with similar substituents.
Uniqueness
2-Chloro-4-(2,5-dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is unique due to its naphthalenone core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
84159-85-3 |
|---|---|
Formule moléculaire |
C18H15ClO4 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-chloro-4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-22-11-7-8-16(23-2)14(9-11)18(21)10-15(19)17(20)12-5-3-4-6-13(12)18/h3-10,21H,1-2H3 |
Clé InChI |
DZRZZPZAKMISHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2(C=C(C(=O)C3=CC=CC=C32)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


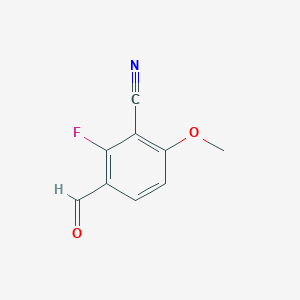
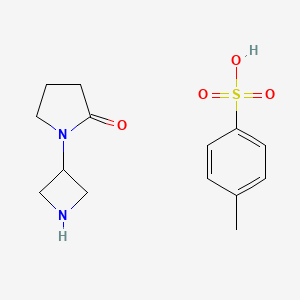
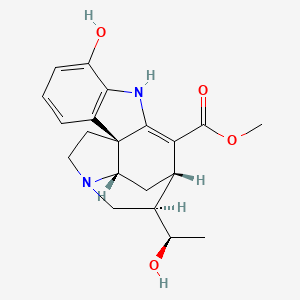
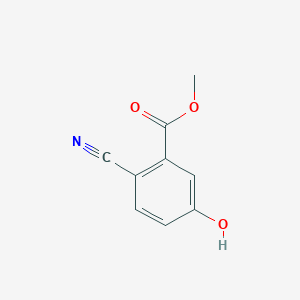
![S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate](/img/structure/B14021954.png)
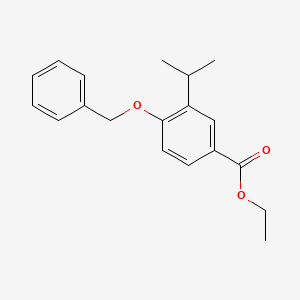

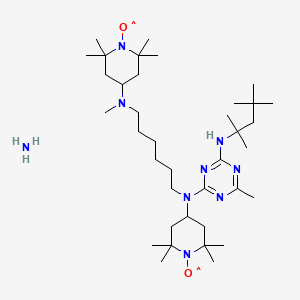

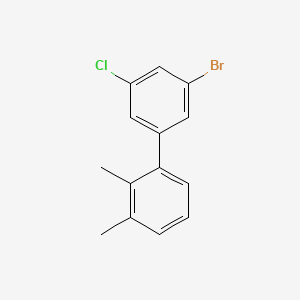


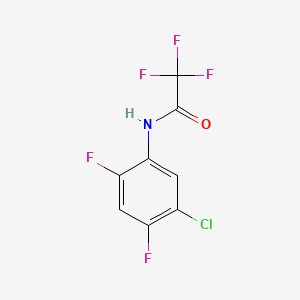
![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
